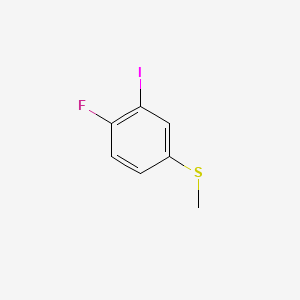

(4-Fluoro-3-iodophenyl)(methyl)sulfane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6FIS |

|---|---|

Molecular Weight |

268.09 g/mol |

IUPAC Name |

1-fluoro-2-iodo-4-methylsulfanylbenzene |

InChI |

InChI=1S/C7H6FIS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |

InChI Key |

QJNRUKXCCDGUID-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)F)I |

Origin of Product |

United States |

Mechanistic and Theoretical Investigations of 4 Fluoro 3 Iodophenyl Methyl Sulfane Formation and Reactivity

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to elucidate reaction mechanisms, predict molecular properties, and understand intermolecular interactions. For compounds like (4-Fluoro-3-iodophenyl)(methyl)sulfane, these methods are invaluable for exploring aspects that are challenging to study experimentally.

For instance, DFT calculations have been employed to understand the dearomative tautomerization and subsequent researchgate.netresearchgate.net-sigmatropic rearrangement of fluoroaryl sulfoxides, which are key steps in certain functionalization reactions. researchgate.net These studies reveal the intricate balance of electronic and steric effects that govern the reaction outcomes. The calculations can elucidate the stereocontrolling steps and the reversible nature of various intermediates, which can explain phenomena like the erosion of enantiopurity. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Related Aromatic Functionalization Reactions

| Parameter | Value | Compound/Reaction System | Source |

| Activation Energy (kcal/mol) | 15-25 | researchgate.netresearchgate.net-Sigmatropic rearrangement of a model fluoroaryl sulfoxide (B87167) | researchgate.net |

| Reaction Enthalpy (kcal/mol) | -10 to -20 | Fluorination of an aromatic olefin using a hypervalent iodine reagent | acs.org |

| Key Bond Length in Transition State (Å) | 1.8 - 2.2 | C-F bond formation in electrophilic fluorination | diva-portal.org |

Note: The data in this table is illustrative and based on studies of analogous systems, not on this compound itself.

The presence of both fluorine and iodine atoms on the aromatic ring of this compound makes it a candidate for engaging in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. nih.gov The iodine atom, in particular, can form significant halogen bonds, and its strength can be modulated by the electronic effects of other substituents on the ring.

Computational modeling, often using methods like Møller–Plesset perturbation theory (MP2), is crucial for quantifying the strength and nature of these interactions. nih.gov Studies on substituted iodobenzenes have shown that electron-withdrawing groups, such as a fluoro substituent, can enhance the positive electrostatic potential (the "σ-hole") on the iodine atom, thereby strengthening the halogen bond. researchgate.net Research on fluoro-substituted iodobenzene (B50100) complexes with pyrazine (B50134) has demonstrated that the interplay between halogen bonding and π-π stacking interactions can be complex, with the relative strengths of these interactions depending on the degree of fluorination. researchgate.net

Table 2: Calculated Interaction Energies for Halogen Bonding in Model Systems

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) | Computational Method | Source |

| Pentafluoro-iodobenzene | Pyridine | -5.8 | MP2/cc-pVTZ | nih.gov |

| 3,5-bis-SF5-iodobenzene | Pyridine | -7.2 | MP2/cc-pVTZ | nih.gov |

| Iodobenzene | Pyrazine | -3.5 | M062x-D3/aug-cc-pVTZ | researchgate.net |

Note: This table presents data from model systems to illustrate the principles of halogen bonding in substituted iodobenzenes.

Computational methods are highly effective in predicting the regioselectivity of electrophilic aromatic substitution and other functionalization reactions. For a molecule like this compound, the directing effects of the fluoro, iodo, and methylthio groups will determine the position of further substitution.

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides quantitative data on reaction rates and the factors that influence them. While specific kinetic data for the formation or reactions of this compound is scarce, the principles of aromatic substitution kinetics are well-established.

For electrophilic aromatic substitution reactions, the rate-limiting step is typically the formation of the sigma complex (also known as the arenium ion), a carbocation intermediate. masterorganicchemistry.com The stability of this intermediate is influenced by the substituents on the ring. Electron-donating groups stabilize the carbocation and increase the reaction rate, while electron-withdrawing groups have the opposite effect. msu.edu

Transition state analysis, often performed using computational methods, allows for the detailed examination of the high-energy transition state structure. By analyzing the geometry and electronic structure of the transition state, chemists can gain insights into the factors that control the reaction rate and selectivity. For instance, in the iodination of aromatic compounds using iodine chloride, kinetic studies have been performed to elucidate the mechanism. rsc.org

Role of Radicals in Aromatic Thiolation and Halogenation

Radical reactions offer alternative pathways for the functionalization of aromatic rings. In the context of forming a C-S bond (thiolation) or C-halogen bond, radical mechanisms can be significant, particularly under thermal or photochemical conditions.

Homolytic substitution of halogenobenzenes by arylthio radicals can lead to the formation of diaryl sulfides. rsc.org In these reactions, an arylthio radical attacks the halogen-bearing carbon, leading to the displacement of the halogen atom. The relative ease of displacement for halogens in these radical reactions is typically I > Br > Cl, with fluorine being much less reactive. rsc.org

Similarly, the halogenation of aromatic side chains often proceeds via a radical chain mechanism, especially in the presence of UV light or radical initiators. ucalgary.castudymind.co.uk While this is more relevant to alkylbenzenes, radical processes can also be involved in ring halogenation under specific conditions. The initiation step involves the homolytic cleavage of the halogen-halogen bond to generate halogen radicals. These radicals can then participate in a propagation cycle that leads to the halogenated product. ucalgary.ca

Mechanistic Studies of Hypervalent Iodine Chemistry for Fluorine Transfer

Hypervalent iodine reagents are widely used in modern organic synthesis for a variety of transformations, including the transfer of fluorine atoms to organic substrates. diva-portal.org These reagents are attractive due to their mild reaction conditions and unique reactivity.

The mechanisms of fluorine transfer from hypervalent iodine(III) reagents, such as PhIF₂, have been the subject of extensive mechanistic and computational studies. researchgate.netdiva-portal.org These studies have shed light on the nature of the reactive intermediates and the factors that control the selectivity of the fluorination process. For example, in the fluorination of alkenes, the reaction can proceed through an iodonium (B1229267) cation intermediate, which is then attacked by a fluoride (B91410) ion. arkat-usa.org

Quantum chemical calculations have been instrumental in elucidating the intricate mechanisms of these reactions, including the role of catalysts and the origins of regio- and enantioselectivity. researchgate.netdiva-portal.org For instance, DFT studies have been used to compare different proposed mechanisms for fluorocyclization reactions promoted by hypervalent iodine reagents, revealing that the selectivity can be mechanism-dependent. researchgate.net Mechanistic investigations, including those based on DFT calculations, have also explored the involvement of single-electron transfer pathways in certain hypervalent iodine-mediated fluorinations. arkat-usa.org

Advanced Spectroscopic and Crystallographic Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (4-Fluoro-3-iodophenyl)(methyl)sulfane, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed map of the molecule's connectivity and electronic structure.

The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit a complex splitting pattern due to the interplay of proton-proton and proton-fluorine couplings. The methyl group protons would likely appear as a singlet in the upfield region.

In ¹³C NMR, the chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the fluorine, iodine, and methylthio substituents. The carbon atom bonded to fluorine would show a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F).

¹⁹F NMR is particularly informative for fluorinated compounds. rsc.org The spectrum for this molecule would be expected to show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom. This resonance would be split by coupling to adjacent protons.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | ~2.5 | s | - |

| ~7.0-7.8 | m | Various H-H and H-F couplings | |

| ¹³C | ~15 | q | C-H coupling |

| ~115-165 | m | Various C-H and C-F couplings | |

| ¹⁹F | ~ -110 to -120 | m | F-H couplings |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, advanced 2D NMR techniques would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the assignment of carbon signals based on their proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This would be crucial for confirming the position of the methylthio group relative to the other substituents on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the through-space proximity of nuclei. For this molecule, it could help to determine the preferred conformation of the methylthio group relative to the aromatic ring.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state. However, its application is contingent on the ability to grow a single crystal of sufficient quality, which can be a challenge for many organic compounds.

For compounds like this compound that may be oils, liquids, or difficult to crystallize, the crystalline sponge method offers a powerful alternative for single-crystal X-ray diffraction analysis. ucl.ac.uk This technique involves soaking the non-crystalline target compound (the "guest") into a pre-formed porous crystalline framework (the "crystalline sponge"). researchgate.netnih.gov The guest molecules are absorbed and ordered within the pores of the sponge, allowing for their structure to be determined by conventional X-ray diffraction. nih.govwikipedia.org This method has been successfully used to elucidate the structures of a wide variety of non-crystalline compounds. ucl.ac.uk

High-Resolution Mass Spectrometry (HRMS) in Characterization Research

High-Resolution Mass Spectrometry is a vital tool for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed.

Predicted HRMS Data for this compound:

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₇H₆FIS | 267.9219 |

| [M+H]⁺ | C₇H₇FIS | 268.9298 |

| [M+Na]⁺ | C₇H₆FINaS | 290.9117 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various bonds present.

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Methyl C-H | Stretch | 2950-2850 |

| C=C Aromatic | Stretch | 1600-1450 |

| C-F | Stretch | 1250-1000 |

| C-S | Stretch | 800-600 |

Synthetic Utility of 4 Fluoro 3 Iodophenyl Methyl Sulfane As a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Poly-Functionalized Aromatic Scaffolds

Theoretically, (4-Fluoro-3-iodophenyl)(methyl)sulfane is well-suited for the stepwise synthesis of poly-functionalized aromatic compounds. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in transition-metal-catalyzed cross-coupling reactions. This reactivity difference would allow for selective functionalization at the 3-position. For instance, a Suzuki coupling could introduce a new aryl or alkyl group at the site of the iodine atom, leaving the fluorine and methylthio groups intact for subsequent transformations.

Table 1: Potential Cross-Coupling Reactions for Functionalization

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Class |

| Suzuki Coupling | Boronic acid/ester | Pd(PPh₃)₄, base | Biaryls, alkyl-substituted aromatics |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Aryl alkynes |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | Aryl amines |

| Heck Coupling | Alkene | Pd(OAc)₂, ligand, base | Aryl alkenes |

Following the initial coupling reaction, the methylthio group could be oxidized to a sulfoxide (B87167) or sulfone, which are valuable functional groups in medicinal chemistry. The fluorine atom could then potentially be replaced via nucleophilic aromatic substitution, particularly if the ring is further activated by electron-withdrawing groups introduced in the first step. This sequential approach could, in principle, lead to a diverse array of highly substituted aromatic scaffolds. However, specific examples detailing this pathway with this compound as the starting material are not documented in available resources.

Role in the Construction of Sulfur-Containing Heterocycles and Macrocycles

The presence of the methylthio group suggests that this compound could serve as a precursor for sulfur-containing heterocycles. Intramolecular cyclization reactions are a common strategy for forming such rings. For this to occur, a suitable functional group would first need to be introduced at the 3-position via the iodo group. For example, a Sonogashira coupling followed by subsequent chemical manipulation could install a side chain capable of undergoing cyclization with the sulfur atom or the adjacent aromatic carbon.

Another possibility involves the transformation of the methylthio group itself. For instance, conversion to a sulfonyl chloride could be followed by an intramolecular Friedel-Crafts-type reaction to form a sultine or sultam ring, depending on the nature of the substituent at the 3-position. While these strategies are plausible, the literature does not currently provide specific examples of this compound being used to construct such heterocyclic or macrocyclic systems.

Intermediate in the Design and Synthesis of Fluorinated Aromatic Compounds

As a fluorinated molecule itself, this compound is by definition an intermediate in the synthesis of more complex fluorinated aromatic compounds. The primary route for this would involve modification of the iodo and methylthio groups while retaining the fluorine atom. The diverse reactions possible at the iodine position (as outlined in Table 1) would all lead to new fluorinated aromatic products.

The fluorine atom itself can influence the reactivity of the molecule and the properties of the final product. The introduction of fluorine is a common strategy in drug design to modulate factors like metabolic stability and binding affinity. Therefore, using this compound as a scaffold allows for the incorporation of fluorine into a target molecule from an early stage of the synthesis.

Emerging Research Directions and Unexplored Synthetic Avenues for Fluoro Iodo Aryl Sulfides

Development of Green Chemistry Approaches for Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of aryl sulfides to minimize environmental impact and enhance sustainability. Key areas of development include the use of recyclable catalysts, alternative solvents, and metal-free reaction conditions.

The development of recyclable catalysts is a cornerstone of green synthetic chemistry. For instance, palladium-catalyzed C–S/C–S metathesis reactions have been employed for the synthesis of poly(aryl thioether)s, which can be recycled back to their constituent monomers, demonstrating the potential for a circular economy in polymer chemistry. acs.org While not yet applied to (4-Fluoro-3-iodophenyl)(methyl)sulfane, such recyclable palladium catalyst systems could be adapted for its synthesis from suitable precursors. Another approach involves the use of heterogeneous catalysts, such as silica (B1680970) alumina, which can be easily recovered and reused, offering a more sustainable alternative to homogeneous catalysts for the synthesis of thioethers from alcohols and thiols. nih.gov

The replacement of volatile and toxic organic solvents with greener alternatives is another critical aspect. Water, ionic liquids, and solvent-free conditions are being explored for C-S bond formation. Copper-catalyzed couplings of aryl iodides with thiols have been successfully performed in water, showcasing the potential for environmentally benign synthesis of aryl sulfides. organic-chemistry.org Ionic liquids, with their low vapor pressure and high thermal stability, have also been utilized as reusable reaction media for the synthesis of related sulfur-containing compounds like aryl sulfones. researchgate.netresearchgate.net Metal-free methodologies, which eliminate the need for potentially toxic and expensive metal catalysts, represent a significant advance in green chemistry. preprints.orgnih.gov

| Green Chemistry Approach | Catalyst/Solvent System | Potential Application for this compound Synthesis |

| Recyclable Catalysis | Pd-catalyzed C–S/C–S metathesis | Synthesis from precursors with potential for catalyst recycling. |

| Heterogeneous Catalysis | Silica alumina | Thioetherification of a corresponding phenol (B47542) with methanethiol. |

| Green Solvents | Copper-catalyzed coupling in water | Synthesis from 1-fluoro-2-iodo-4-halobenzene and a methylthiol source. |

| Ionic Liquids | BmimBF4 | Potential reaction medium for nucleophilic substitution reactions. |

| Metal-Free Synthesis | Triflic acid or NAFION® | Dehydrative thioetherification from a corresponding alcohol. nih.gov |

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The synthesis of chiral sulfoxides, derived from the oxidation of prochiral sulfides like this compound, is of great interest due to their application as chiral auxiliaries and their presence in biologically active molecules. Research in this area is focused on developing highly enantioselective and diastereoselective methods.

Catalytic asymmetric oxidation is a prominent strategy. Vanadium complexes with chiral Schiff base ligands have been shown to be highly effective for the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity, often coupled with kinetic resolution to further enhance the enantiomeric excess. acs.orgorganic-chemistry.orgnih.gov Organocatalytic methods are also emerging as a powerful tool for the enantioselective synthesis of thioethers, which can then be oxidized to the corresponding chiral sulfoxides. researchgate.net

Biocatalysis offers a particularly green and highly selective approach to chiral sulfoxide (B87167) synthesis. Flavin-containing monooxygenases (FMOs) and Baeyer-Villiger monooxygenases (BVMOs) have been successfully employed for the enantioselective oxidation of a variety of aryl sulfides. mdpi.comnih.govresearchgate.netrug.nl These enzymes operate under mild conditions and can exhibit excellent enantioselectivity, often providing access to either enantiomer of the sulfoxide by selecting the appropriate enzyme. nih.gov The substrate scope of these enzymes is continually being expanded through enzyme engineering, which holds promise for the specific oxidation of polysubstituted aryl sulfides like this compound.

| Catalytic System | Type of Transformation | Reported Enantioselectivity (ee) | Potential for this compound |

| Vanadium-Salan Complexes | Asymmetric oxidation of sulfides | High ee | Potential for high enantioselectivity in the oxidation to the corresponding sulfoxide. acs.org |

| Chiral Primary Amine Organocatalyst | α-functionalization of aldehydes with thiols | Up to >99% ee | Synthesis of chiral precursors to more complex derivatives. researchgate.net |

| Flavin-containing Monooxygenases (FMOs) | Biocatalytic sulfoxidation | Moderate to high ee | Green and highly selective synthesis of the corresponding chiral sulfoxide. mdpi.com |

| Baeyer-Villiger Monooxygenases (BVMOs) | Biocatalytic sulfoxidation | Good conversions and high ee | Access to either (R)- or (S)-sulfoxide depending on the enzyme used. nih.gov |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow synthesis, is a rapidly developing technology that offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. rsc.orgmdpi.comresearchgate.net The application of flow chemistry to the synthesis of aryl sulfides and related compounds is an active area of research.

Cross-coupling reactions, which are fundamental to the synthesis of aryl sulfides from aryl halides, have been successfully adapted to flow systems. For example, the Suzuki-Miyaura coupling of aryl chlorides has been performed in water under flow conditions with very low catalyst loadings, demonstrating the potential for efficient and sustainable industrial production. rsc.org While this example is for a C-C bond formation, similar principles can be applied to C-S coupling reactions. The synthesis of functionalized biaryl compounds via benzyne (B1209423) intermediates has also been achieved in continuous flow, showcasing the ability of this technology to handle highly reactive intermediates safely. rsc.org

The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors allows for the optimization of reaction conditions that are often difficult to achieve in batch. This can lead to higher yields, improved selectivity, and access to novel reactivity. The continuous flow synthesis of aryl aldehydes from aryl fluorosulfonates using syngas demonstrates the capability of this technology for performing complex, multi-component reactions. researchgate.net

| Flow Chemistry Application | Reaction Type | Key Advantages | Relevance to this compound |

| Suzuki-Miyaura Coupling | Cross-coupling | Low catalyst loading, use of water as solvent. rsc.org | Potential for efficient and sustainable synthesis from aryl halide precursors. |

| Benzyne Chemistry | Intermediate trapping | Safe handling of reactive intermediates, rapid synthesis. rsc.org | Alternative synthetic routes via functionalized benzyne intermediates. |

| Formylation of Aryl Fluorosulfonates | Carbonylation | Precise control over gas-liquid reactions, enhanced safety. researchgate.net | Functionalization of derivatives under high pressure/temperature conditions. |

| Multi-step Synthesis | Telescoped reactions | Reduced manual handling, increased efficiency. | Potential for integrated synthesis and functionalization sequences. |

Photoredox and Electrocatalytic Methodologies for Functionalization

Photoredox and electrocatalysis have emerged as powerful tools in organic synthesis, enabling novel transformations under mild conditions by harnessing the energy of light or electricity, respectively. beilstein-journals.org These methodologies are particularly well-suited for the functionalization of aryl halides and the formation of C-S bonds.

Visible-light photoredox catalysis has been successfully applied to the synthesis of aryl sulfides via the radical-radical cross-coupling of electron-rich arenes with disulfides. beilstein-journals.orgnih.gov This approach avoids the need for pre-functionalized arenes and proceeds at room temperature. The dual C–F and C–H functionalization of fluoroarenes via photocatalysis provides an expedient route to multifluorinated biaryls, a strategy that could potentially be adapted for the functionalization of the fluoro-aryl moiety of this compound. acs.orgnih.govnih.gov Furthermore, metal-free photoredox methods have been developed for the formation of C-S bonds, offering a sustainable alternative to traditional metal-catalyzed reactions. rsc.org

Electrocatalysis provides another green and efficient avenue for synthesis and functionalization. The electrochemical synthesis of thioesters from elemental sulfur and α-keto acids demonstrates the potential for atom-economical, multi-component reactions. rsc.org Electrocatalytic C-H functionalization offers a direct method for modifying organic molecules without the need for pre-installed functional groups, which is a highly desirable strategy from a green chemistry perspective. mdpi.com The electrochemical oxidation of sulfides to sulfoxides and sulfones also presents a controlled and selective method for accessing these higher oxidation state derivatives.

| Methodology | Transformation | Key Features | Potential Application to this compound |

| Photoredox Catalysis | C-S bond formation | Metal-free options, mild conditions, radical pathways. beilstein-journals.orgrsc.org | Synthesis from aryl diazonium salts or via C-H functionalization. |

| Photoredox Catalysis | C-F and C-H functionalization | Access to multifluorinated biaryls. acs.orgnih.gov | Functionalization of the fluoro-aryl ring. |

| Electrocatalysis | Thioester synthesis | Metal- and oxidant-free, high atom economy. rsc.org | Synthesis of related sulfur-containing derivatives. |

| Electrocatalysis | C-H functionalization | Direct functionalization, avoids pre-functionalized substrates. mdpi.com | Late-stage modification of the aromatic ring. |

Q & A

Basic: What synthetic strategies are effective for preparing (4-Fluoro-3-iodophenyl)(methyl)sulfane?

Answer:

The synthesis typically involves halogen-directed coupling reactions. A validated approach includes:

- Step 1: Iodination of a fluorophenyl precursor using iodine monochloride (ICl) or directed ortho-metalation (DoM) to introduce iodine at position 3 .

- Step 2: Thioether formation via nucleophilic substitution (e.g., reacting 4-fluoro-3-iodothiophenol with methyl iodide in the presence of a base like K₂CO₃) .

- Key Optimization: Copper-catalyzed C(sp³)–H functionalization can enhance regioselectivity for methylsulfanyl group introduction, as demonstrated in analogous methyl sulfide syntheses .

Basic: How is this compound characterized spectroscopically?

Answer:

Critical characterization methods include:

- ¹H/¹³C NMR: The methylsulfanyl group appears as a singlet near δ 2.5 ppm (¹H) and δ 15–25 ppm (¹³C). Fluorine and iodine substituents induce deshielding in adjacent protons .

- GC-MS: A molecular ion peak at m/z corresponding to C₇H₅FIS (exact mass: 282 g/mol) with fragmentation patterns indicating loss of CH₃S• .

- X-ray Crystallography: Resolves steric effects from iodine and fluorine, as seen in structurally related aryl sulfides .

Advanced: How can reaction conditions be optimized for methylsulfanyl group installation in halogenated aromatics?

Answer:

Optimization requires addressing steric and electronic challenges:

- Catalyst Selection: Ligand-free Cu(I) catalysts (e.g., CuBr) improve yields in C–H imidation/functionalization of methyl sulfides by reducing side reactions .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance iodine displacement reactivity in halogen-rich systems .

- Temperature Control: Reactions performed at 60–80°C balance kinetic efficiency with thermal stability of iodoarenes .

Advanced: What methods detect sulfane sulfur species in derivatives of this compound?

Answer:

Sulfane sulfur analysis involves:

- Cyanolysis: Quantify thiocyanate (SCN⁻) via UV-Vis at 460 nm after reaction with cyanide under basic conditions .

- Reductive H₂S Trapping: Treat with DTT to release H₂S, measured via monobromobimane derivatization and HPLC .

- Fluorescent Probes (e.g., SSP2): Enable real-time, non-destructive detection through sulfane sulfur-mediated cyclization, validated in biological and synthetic contexts .

Advanced: How to resolve contradictions in reported synthetic yields or spectroscopic data?

Answer:

Address discrepancies through:

- Reaction Replication: Standardize solvent purity, catalyst batch, and inert atmosphere (N₂/Ar) to minimize variability .

- Multi-Method Validation: Cross-check NMR with X-ray or IR to confirm structural assignments, especially for iodine/fluorine steric effects .

- Computational Modeling: Use DFT to predict electronic environments (e.g., Mulliken charges) and rationalize unexpected reactivity .

Basic: What stability considerations apply to storing this compound?

Answer:

- Light Sensitivity: Store in amber vials to prevent iodine-arene bond photolysis .

- Temperature: Maintain at 0–4°C to slow oxidative degradation of the thioether group .

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the methylsulfanyl moiety .

Advanced: Can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

Yes. Key approaches include:

- DFT Calculations: Model transition states for Suzuki-Miyaura couplings to evaluate iodine’s leaving-group ability. The C–I bond dissociation energy (BDE) is critical for predicting cross-coupling efficiency .

- Hammett Parameters: Quantify electron-withdrawing effects of fluorine and iodine to forecast regioselectivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.